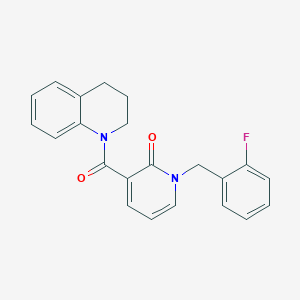

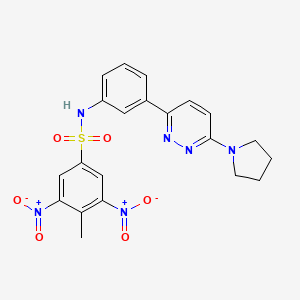

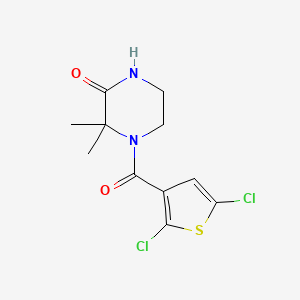

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is a chemical compound that has shown promising results in scientific research applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis Techniques

Research has developed various methods for synthesizing quinoline and pyridine derivatives. For instance, a method for preparing 2-substituted quinazolines involves converting aldehydes to N-(1-chloroalkyl)pyridinium chlorides, which react with 2-aminobenzylamine to yield 1,2,3,4-tetrahydroquinazolines. These compounds can then be aromatized to quinazolines using specific reagents (Eynde et al., 1993). Another synthesis approach utilizes mimosine and mimosinamine for condensation with carbonyl compounds, leading to pyridine analogues of the tetrahydroisoquinolines and tetrahydroprotoberberines (Richards & Hofmann, 1978).

Catalysis and Chemical Reactions

A study explored the reactivity of 1,2,3,4-tetrahydroquinoline with supercritical water, revealing that it loses hydrogen initially, then undergoes reactions similar to quinoline in the presence of a hydrogen donor. This research provides insights into the behavior of such compounds under supercritical conditions, which has implications for understanding reaction mechanisms and designing new chemical processes (Houser et al., 1989).

Material Science and Sensing Applications

Dansyl-based fluorescent chemosensors have been developed for the selective detection of Cr(III), with some chemosensors incorporating pyridine-carboxhydrazone coordination sites. These chemosensors demonstrate selectivity and sensitivity towards Cr(III) over other metals in aqueous media, highlighting the utility of pyridine and quinoline derivatives in environmental monitoring and material science (Wu et al., 2009).

Organometallic Chemistry

The encapsulation of aromatic molecules in hexanuclear arene ruthenium cages demonstrates an innovative approach to building organometallic carceplex prisms. This method involves self-assembly processes using pyridinyl and other related subunits, which could be relevant to the design and synthesis of complex molecular architectures for various applications in catalysis, molecular recognition, and the development of new materials (Mattsson et al., 2008).

properties

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(2-fluorophenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O2/c23-19-11-3-1-8-17(19)15-24-13-6-10-18(21(24)26)22(27)25-14-5-9-16-7-2-4-12-20(16)25/h1-4,6-8,10-13H,5,9,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPJOIFDDJIDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2432083.png)

![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2432084.png)

![3-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432086.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2432089.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2432097.png)

![4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol](/img/structure/B2432105.png)